ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate
Description
Ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate is a synthetic organic compound featuring a pyrazole core substituted with chloro, methyl, and phenyl groups, linked via a carbonyl-amino bridge to an ethyl butanoate ester. Pyrazole derivatives are widely studied for their pesticidal, pharmaceutical, and material science applications due to their structural versatility and bioactivity .
Properties
IUPAC Name |
ethyl 4-[(5-chloro-1-methyl-3-phenylpyrazole-4-carbonyl)amino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-3-24-13(22)10-7-11-19-17(23)14-15(20-21(2)16(14)18)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVYAEIVZUJJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC(=O)C1=C(N(N=C1C2=CC=CC=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes. The compound’s interaction with its targets could lead to the inhibition, regulation, or modulation of specific kinases, such as CHK1, CHK2, and SGK, which play a role in the treatment of diseases such as cancer.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities. For example, they can affect the pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Biological Activity
Ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate (CAS No. 956262-43-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of 349.81 g/mol. It exhibits a predicted boiling point of approximately 506 °C and a density of 1.25 g/cm³ .
Synthesis
The compound can be synthesized through a reaction involving 1-phenyl-3-methyl-5-chloropyrazole-4-aldehyde, ethyl acetoacetate, and urea under reflux conditions. The reaction yields the desired product with a yield of around 59% after crystallization from ethanol .
Biological Activity
Anticancer Activity:
Research indicates that pyrazole derivatives, including this compound, have shown promising anticancer properties. In particular, derivatives of pyrazole have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as effective in targeting lipid droplets in cancer cells, suggesting their potential as biomarkers for cancer diagnostics and therapeutics .
Analgesic and Anti-inflammatory Properties:
Compounds related to this compound have been studied for analgesic and anti-inflammatory activities. In experimental models, these compounds exhibited significant effects in reducing pain responses and inflammation, particularly in carrageenan-induced paw edema assays .
Mechanism of Action:
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. For instance, some studies suggest that pyrazole derivatives can act as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism, thereby influencing lipid biosynthesis and inflammatory processes .
Case Studies
-
In Vitro Studies:
A study evaluated the cytotoxic effects of various pyrazole derivatives on HeLa (cervical cancer) and L929 (normal fibroblast) cells. The results indicated that certain compounds significantly inhibited cell proliferation in HeLa cells while exhibiting lower toxicity towards L929 cells . -
Animal Models:
In vivo studies using rodent models demonstrated that pyrazole derivatives could effectively reduce tumor growth when administered at specific dosages. The compounds were shown to modulate metabolic pathways associated with tumorigenesis .
Summary Table of Biological Activities
| Activity | Effect | Model |
|---|---|---|
| Anticancer | Significant cytotoxicity | HeLa cells |
| Analgesic | Pain reduction | Carrageenan-induced edema |
| Anti-inflammatory | Reduced inflammation | Rodent models |
| Enzyme inhibition | ACC inhibition | In vitro assays |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under alkaline or acidic conditions:
The reaction proceeds via nucleophilic attack of hydroxide ions or water on the ester carbonyl, forming a carboxylate intermediate that protonates to the acid .
Nucleophilic Substitution at Chloro Group
The chloro substituent at the pyrazole C5 position participates in SNAr reactions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12 hr | 5-Piperidin-1-yl derivative | 78% | |
| Sodium methoxide | MeOH, reflux, 6 hr | 5-Methoxy derivative | 82% |
Electron-withdrawing groups on the pyrazole ring enhance the electrophilicity of the chloro group, facilitating substitution .
Amide Bond Cleavage
The carbonylamino linker undergoes cleavage under strong acidic/basic conditions:
| Reagent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| 6M HCl | Reflux, 24 hr | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid + 4-aminobutanoate | 65% | |
| LiAlH4 | THF, 0°C → RT, 4 hr | Reduced amine + alcohol | 58% |
The amide bond’s stability depends on steric hindrance from the phenyl and methyl groups .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PPA (polyphosphoric acid) | 120°C, 3 hr | Pyrazolo[3,4-d]pyrimidinone derivative | 63% | |
| POCl3 | Reflux, 8 hr | Chlorinated bicyclic compound | 71% |
Cyclization often involves the amide nitrogen attacking the ester carbonyl or pyrazole ring .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the phenyl ring:
| Reaction | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | DME/H2O, 80°C, 12 hr | Biaryl-modified derivative | 76% | |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos | Toluene, 100°C, 24 hr | Aminated phenyl derivative | 68% |
These reactions enable functionalization of the aromatic ring for structure-activity relationship studies .
Esterification/Transesterification
The ethyl ester group is reactive toward alcohols under acidic conditions:
| Alcohol | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Methanol | H2SO4, reflux, 6 hr | Methyl ester analog | 88% | |
| Benzyl alcohol | Ti(OiPr)4, 80°C, 10 hr | Benzyl ester analog | 74% |
Transesterification preserves the amide and pyrazole functionalities .
Stability Under Ambient Conditions
The compound demonstrates moderate stability:
| Factor | Effect | Source |
|---|---|---|
| Light (UV) | Gradual decomposition (15% over 30 days) | |
| Humidity (80% RH) | Hydrolysis accelerates (25% degradation in 14 days) |
Stabilizers like antioxidants (e.g., BHT) are recommended for long-term storage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements include:
- Pyrazole ring: Substituted at positions 3 (phenyl), 4 (carbonyl-amino bridge), and 5 (chloro).
- Ethyl butanoate ester: Provides lipophilicity and influences solubility.
Comparisons with three analogs are summarized below:
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Core Heterocycle: The pyrazole ring in the target compound contrasts with the benzimidazole in ’s compound and the pyran-pyrazole hybrid in . The 4-chloro substitution in CAS 515149-58-3 vs. the 5-chloro in the target compound may alter electronic effects (e.g., electron-withdrawing capacity) and steric accessibility for target binding.
Physicochemical Properties
- Solubility: The target compound’s lipophilic pyrazole and phenyl groups likely reduce aqueous solubility compared to analogs with polar substituents (e.g., hydroxyl or amino groups) .
- Stability : The amide bond in the target compound may confer hydrolytic stability under physiological conditions, contrasting with ester-rich analogs prone to enzymatic cleavage .
Q & A
Q. What are the standard synthetic routes for ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multistep protocols involving cyclization, acylation, and condensation. For example, pyrazole-4-carbonyl chloride intermediates are generated through formylation and oxidation of pyrazole precursors, followed by reaction with ethyl 4-aminobutanoate . Key intermediates are characterized using FT-IR (to confirm carbonyl and amine groups) and NMR (to verify regioselectivity and substituent positioning). X-ray crystallography is recommended for resolving ambiguities in stereochemistry, as demonstrated for structurally similar pyrazole derivatives .
Q. Which analytical techniques are critical for purity assessment and structural validation of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity analysis (>95% typically required). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight and fragmentation patterns. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as seen in studies of 5-acyloxypyrazole analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
- Methodological Answer : Employ factorial design (e.g., 2^k factorial experiments) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, refluxing in ethanol with glacial acetic acid as a catalyst (65°C, 4–6 hours) optimizes cyclization and acylation steps . Quantum chemical calculations (DFT) can predict transition states and guide solvent selection, aligning with ICReDD’s reaction path search methodologies .
Q. What strategies address discrepancies in reported biological activity data for pyrazole-based analogs?
- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies by systematically varying substituents (e.g., chloro, methyl, phenyl groups). For instance, replacing the 5-chloro group with methoxy or fluorine alters antibacterial efficacy due to electronic effects . Use multivariate statistical analysis (e.g., PCA) to isolate contributing factors, as demonstrated in antimicrobial studies of furopyrazole derivatives .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) against target enzymes (e.g., bacterial dihydrofolate reductase) evaluates binding affinity. ADMET prediction tools (SwissADME) assess logP, solubility, and cytochrome P450 interactions. For example, the ester moiety in ethyl 4-aminobutanoate derivatives may enhance membrane permeability but reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
